7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of atoms, including a fluorophenyl group and a phenylethyl group, which contribute to its distinct chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the fluorophenyl group: This step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. Common reagents used in this step include fluorobenzene derivatives and suitable nucleophiles.
Attachment of the phenylethyl group: This step involves the attachment of the phenylethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions typically include the use of Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzene derivatives in the presence of suitable nucleophiles or electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways and cellular functions.
Modulation of gene expression: The compound may influence the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
7-[(2-Fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can be compared with other similar compounds, such as:
7-[(2-Chlorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
7-[(2-Bromophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
7-[(2-Methylphenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which may influence its biological activity and reactivity compared to similar compounds.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c24-21-10-5-4-9-20(21)17-26-14-6-12-23(22(26)27)13-16-25(18-23)15-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDRAPYQHCTHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CCC3=CC=CC=C3)C(=O)N(C1)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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